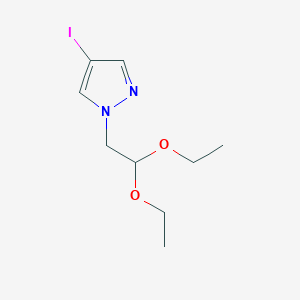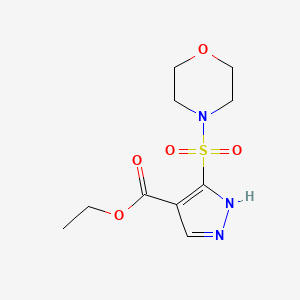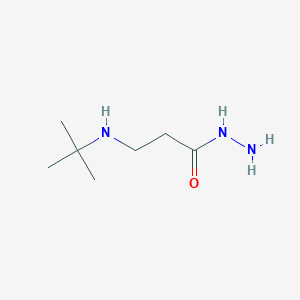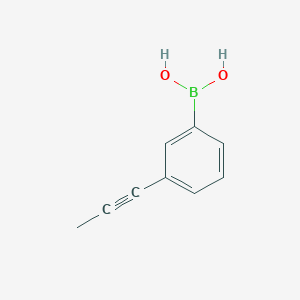
3-(プロプ-1-イニル)フェニルボロン酸
概要
説明
[3-(Prop-1-yn-1-yl)phenyl]boronic acid: is an organoboron compound with the molecular formula C9H9BO2. It is a derivative of phenylboronic acid, where a prop-1-ynyl group is attached to the phenyl ring. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of various organic molecules .
科学的研究の応用
[3-(Prop-1-yn-1-yl)phenyl]boronic acid has several scientific research applications:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.
Material Science: It is used in the preparation of boronate affinity materials for the selective enrichment of cis-diol-containing molecules.
Biological Applications: The compound is used in the development of sensors and diagnostic tools due to its ability to form reversible covalent bonds with diol-containing biomolecules.
Medicinal Chemistry: It is explored for its potential in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.
作用機序
Safety and Hazards
将来の方向性
Phenylboronic acids, including 3-(Prop-1-ynyl)phenylboronic acid, are increasingly utilized in diverse areas of research. These include the interactions of boronic acids with diols and strong Lewis bases as fluoride or cyanide anions, which leads to their utility in various sensing applications . The sensing applications can be homogeneous assays or heterogeneous detection . Detection can be at the interface of the sensing material or within the bulk sample . Furthermore, the key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Prop-1-yn-1-yl)phenyl]boronic acid typically involves the following steps:
Starting Material: The synthesis begins with 1-bromo-3-(prop-1-yn-1-yl)benzene.
Lithiation: The bromo compound is treated with n-butyllithium in tetrahydrofuran (THF) at low temperatures (-78°C) to form the corresponding lithium intermediate.
Borylation: The lithium intermediate is then reacted with triisopropyl borate to form the boronic ester.
Hydrolysis: The boronic ester is hydrolyzed with hydrochloric acid to yield [3-(Prop-1-yn-1-yl)phenyl]boronic acid.
Industrial Production Methods: While specific industrial production methods for [3-(Prop-1-yn-1-yl)phenyl]boronic acid are not widely documented, the general approach involves scaling up the laboratory synthesis methods with appropriate adjustments for large-scale production, such as optimizing reaction conditions and using industrial-grade reagents and equipment.
化学反応の分析
Types of Reactions: [3-(Prop-1-yn-1-yl)phenyl]boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Substitution: The prop-1-ynyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, toluene) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are used.
Substitution: Nucleophiles such as amines or alcohols can be used under appropriate conditions.
Major Products:
Suzuki-Miyaura Cross-Coupling: The major products are biaryl or vinyl-aryl compounds.
Oxidation: Phenol derivatives are formed.
Substitution: Substituted phenylboronic acid derivatives are obtained.
類似化合物との比較
Phenylboronic Acid: The parent compound, which lacks the prop-1-ynyl group, is widely used in organic synthesis and has similar reactivity.
4-Fluorophenylboronic Acid: A derivative with a fluorine substituent on the phenyl ring, used in similar applications but with different electronic properties.
3-Fluorophenylboronic Acid: Another fluorinated derivative with distinct reactivity and applications.
Uniqueness: [3-(Prop-1-yn-1-yl)phenyl]boronic acid is unique due to the presence of the prop-1-ynyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific cross-coupling reactions where the alkyne functionality is desired. Additionally, its ability to form reversible covalent bonds with diol-containing molecules makes it valuable in applications requiring selective binding and release .
特性
IUPAC Name |
(3-prop-1-ynylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BO2/c1-2-4-8-5-3-6-9(7-8)10(11)12/h3,5-7,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTRBBPLPNGLBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C#CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189373-19-0 | |
| Record name | [3-(prop-1-yn-1-yl)phenyl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
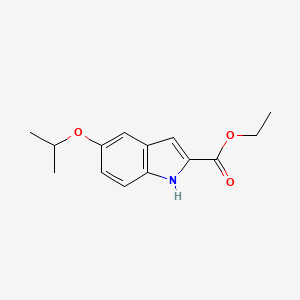
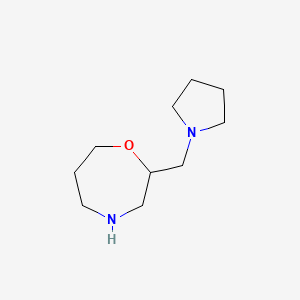
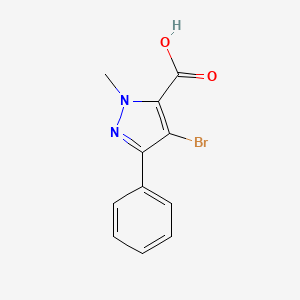
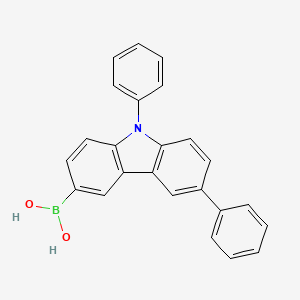
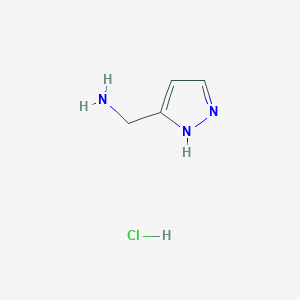
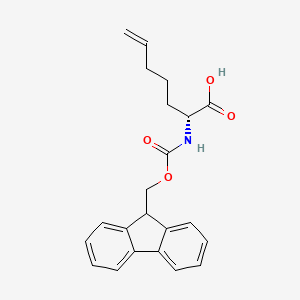
![3-Bromo-6-iodo-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester](/img/structure/B1532695.png)

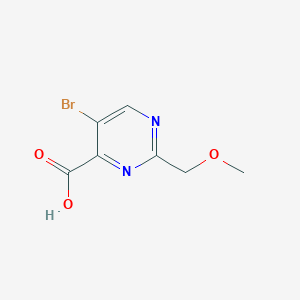
![4-Boc-4,7-diazaspiro[2.5]octane](/img/structure/B1532698.png)
